6-Hydroxyhexylformamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(6-hydroxyhexyl)formamide |
InChI |
InChI=1S/C7H15NO2/c9-6-4-2-1-3-5-8-7-10/h7,9H,1-6H2,(H,8,10) |
InChI Key |
BOURYIZYJYQREC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCNC=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Transformations of 6 Hydroxyhexylformamide
Established Synthetic Pathways for N-(6-Hydroxyhexyl)formamide
The traditional and most direct route to N-(6-hydroxyhexyl)formamide involves the formylation of 6-amino-1-hexanol (B32743). This transformation can be achieved using several formylating agents and reaction setups.
Selection of Precursors and Reagents for Amidation
The primary precursor for the synthesis of N-(6-hydroxyhexyl)formamide is 6-amino-1-hexanol. rsc.org The choice of the formylating agent is a critical factor influencing the reaction's outcome.
Commonly employed reagents for the formylation of amines include:
Ethyl formate (B1220265): This reagent is frequently used for the formylation of aliphatic amines. rsc.org It serves as both a reactant and a solvent in many procedures.
Formic acid: In some synthetic protocols, formic acid can be used as the formylating agent, often in the presence of a coupling agent or under conditions that promote dehydration.
Paraformaldehyde: This polymer of formaldehyde (B43269) can serve as a source of the formyl group, particularly in reductive amination reactions. researchgate.net
One established method involves the reaction of 6-amino-1-hexanol with a significant excess of ethyl formate. rsc.org This approach drives the reaction towards the formation of the desired N-formamide.
Optimization of Reaction Conditions: Solvent Systems, Temperature Regimes, and Catalytic Enhancement
The efficiency of N-(6-hydroxyhexyl)formamide synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include:
Solvent: While ethyl formate can act as the solvent, other solvents like dichloromethane (B109758) (DCM) and dimethyl carbonate (DMC) have also been explored. rsc.org In some cases, solvent-free conditions have been shown to be highly effective, particularly from a green chemistry perspective. nih.gov
Temperature: The reaction is typically conducted at elevated temperatures. For instance, refluxing a mixture of 6-amino-1-hexanol and ethyl formate for an extended period (e.g., 20 hours) is a common practice. rsc.org
Catalysis: While some formylation reactions proceed without a catalyst, the use of catalysts can significantly improve reaction rates and yields. For example, the use of a rhodium precursor in combination with a xantphos (B1684198) ligand and an acid co-catalyst like p-toluenesulfonic acid (HOTs) has been shown to be effective in the reductive amidation of aldehydes with formamide (B127407). universiteitleiden.nl
A general synthesis for aliphatic N-formamides involves heating the corresponding amine with a 10-fold excess of ethyl formate under reflux overnight. rsc.org
Isolation and Purification Protocols for Target Compound
Following the reaction, the crude product containing N-(6-hydroxyhexyl)formamide needs to be isolated and purified. Standard laboratory techniques are employed for this purpose:
Removal of Volatiles: Excess ethyl formate and any volatile byproducts, such as ethanol, are typically removed under reduced pressure. rsc.org
Crystallization: The crude mixture can be stored at room temperature to allow for the crystallization of the product. rsc.org
Filtration and Washing: The crystallized solid is then collected by filtration and washed with appropriate solvents, such as cyclohexane (B81311) and ethyl acetate, to remove impurities. rsc.org
Chromatography: For higher purity, column chromatography can be employed. The choice of eluent, such as a mixture of cyclohexane and ethyl acetate, is determined by the polarity of the compound and impurities. rsc.org
The purity of the final product is often assessed using techniques like thin-layer chromatography (TLC), where the retention factor (Rf) value provides an indication of purity. rsc.org
Exploration of Alternative Synthetic Routes
In line with the growing emphasis on sustainable chemical processes, research is being directed towards developing more environmentally friendly and efficient methods for synthesizing N-(6-hydroxyhexyl)formamide.
Implementation of Green Chemistry Principles in Synthesis
Green chemistry principles are being increasingly applied to organic synthesis to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. beilstein-journals.org In the context of N-(6-hydroxyhexyl)formamide synthesis, this includes:
Solvent-free reactions: Conducting reactions without a solvent can significantly reduce the environmental impact. nih.gov Mechanochemical methods, such as ball milling, offer a promising solvent-free approach for various organic transformations, including C-N bond formation. beilstein-journals.org
Use of greener solvents: When a solvent is necessary, the selection of environmentally benign options is crucial. nih.gov
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. beilstein-journals.org
For instance, the dehydration of N-substituted formamides to isocyanides has been successfully achieved under solvent-free conditions using phosphorus oxychloride and triethylamine, highlighting the potential for greener synthetic pathways. nih.gov
Development of Novel Catalytic Systems for Improved Efficiency
The development of new and more efficient catalytic systems is a major focus in modern organic synthesis. mdpi.com For the synthesis of N-formamides, this includes:
Homogeneous Catalysis: Rhodium-based catalysts, in conjunction with specific ligands like xantphos, have demonstrated high selectivity in the reductive amidation of aldehydes with formamide. universiteitleiden.nl
Heterogeneous Catalysis: The use of solid catalysts, such as polyoxometalates, is being explored for the synthesis of N-heterocycles and could potentially be adapted for N-formamide synthesis. sciopen.com These catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture.
Biocatalysis: Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful tool for producing complex molecules. nih.govrsc.org While not yet specifically reported for N-(6-hydroxyhexyl)formamide, enzymes could potentially be used for the selective formylation of 6-amino-1-hexanol, offering high stereoselectivity and milder reaction conditions.
The catalytic synthesis of N-alkylformamides is being investigated as a route to primary amines, which are important industrial chemicals. universiteitleiden.nl
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Hydroxyhexylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the atomic-level structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon resonances in 6-Hydroxyhexylformamide can be achieved.
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The expected chemical shifts and coupling patterns are dictated by the molecule's structure: a six-carbon chain with a terminal hydroxyl group and a formamide (B127407) group at the other end.
The protons are labeled as follows for assignment purposes:
HO-CH₂ (a)-CH₂ (b)-CH₂ (c)-CH₂ (d)-CH₂ (e)-NHCHO (f, g)
Formyl Proton (g): The proton attached to the carbonyl carbon of the formamide group is expected to appear as a singlet, or a doublet if coupling to the nitrogen is resolved, significantly downfield due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom. Its chemical shift is typically in the range of 8.0-8.2 ppm.
Amide Proton (f): The proton on the nitrogen atom of the formamide group is also expected to be downfield, typically appearing as a broad signal due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. Its chemical shift can vary but is generally expected around 6.0-7.5 ppm.
Methylene (B1212753) Protons adjacent to Nitrogen (e): These protons are deshielded by the electronegative nitrogen atom and are expected to resonate as a triplet around 3.2-3.4 ppm. The splitting into a triplet arises from coupling with the adjacent methylene protons (d).
Methylene Protons adjacent to Oxygen (a): These protons are deshielded by the electronegative oxygen atom of the hydroxyl group and are expected to appear as a triplet around 3.6-3.7 ppm, coupled with the neighboring methylene protons (b).
Hydroxyl Proton: The proton of the hydroxyl group can appear over a wide chemical shift range and is often a broad singlet. Its position is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
Alkyl Chain Protons (b, c, d): The remaining methylene protons along the carbon chain will appear as multiplets in the more shielded upfield region of the spectrum, typically between 1.2 and 1.7 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H on CHO | ~8.1 | s | - |
| NH | ~6.8 | br s | - |
| -CH₂-OH | ~3.6 | t | ~6.5 |
| -CH₂-NH- | ~3.3 | t | ~7.0 |
| -CH₂-CH₂OH | ~1.6 | m | - |
| -CH₂-CH₂NH- | ~1.5 | m | - |
| -CH₂-CH₂-CH₂- | ~1.4 | m | - |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In this compound, seven distinct carbon signals are expected.
Carbonyl Carbon: The carbon of the formyl group (CHO) is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of 160-165 ppm.
Carbon bonded to Oxygen: The carbon atom attached to the hydroxyl group (-CH₂OH) will be significantly deshielded compared to other alkyl carbons, with an expected chemical shift around 62-63 ppm.
Carbon bonded to Nitrogen: The carbon atom attached to the formamide nitrogen (-CH₂NH) will also be deshielded, appearing around 40-42 ppm.
Alkyl Carbons: The remaining four methylene carbons in the alkyl chain will have chemical shifts in the typical alkane region, generally between 25 and 33 ppm. Their specific shifts will be influenced by their proximity to the electron-withdrawing groups at the ends of the chain.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CHO | ~163 |
| -CH₂OH | ~62.5 |
| -CH₂NHCHO | ~40.5 |
| HOCH₂-CH₂- | ~32.5 |
| -CH₂-CH₂NHCHO | ~29.5 |
| HOCH₂CH₂-CH₂- | ~26.5 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between adjacent methylene groups along the carbon chain (e.g., H-a with H-b, H-b with H-c, etc.). This allows for the establishment of the spin-spin coupling network and confirms the sequence of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak connects a proton signal on one axis to the carbon signal on the other axis to which it is attached. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~3.6 ppm would show a correlation to the carbon signal at ~62.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the formyl proton (H-g) would be expected to show a correlation to the methylene carbon adjacent to the nitrogen (C-e), and the methylene protons next to the nitrogen (H-e) would show a correlation to the formyl carbon. These correlations provide definitive proof of the connectivity of the functional groups to the alkyl chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Molecular Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com These two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. mt.com
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its hydroxyl and formamide functionalities. libretexts.org
O-H Stretch: A strong and broad absorption band in the IR spectrum is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a strong indicator of hydrogen bonding.
N-H Stretch: The N-H stretching vibration of the secondary amide is expected to appear as a moderate to strong band in the IR spectrum around 3300 cm⁻¹.
C-H Stretch: The stretching vibrations of the C-H bonds in the alkyl chain will appear in the 2850-3000 cm⁻¹ region.
C=O Stretch (Amide I): A very strong absorption in the IR spectrum is expected around 1650-1680 cm⁻¹, corresponding to the C=O stretching vibration of the formamide group. This is one of the most characteristic bands in the spectrum.
N-H Bend (Amide II): The in-plane bending of the N-H bond, coupled with C-N stretching, gives rise to the Amide II band, which is typically found in the IR spectrum between 1510 and 1570 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O single bond of the primary alcohol is expected to appear as a strong band in the IR spectrum in the range of 1050-1150 cm⁻¹.
C-N Stretch: The C-N stretching vibration will likely appear in the region of 1200-1300 cm⁻¹.
Predicted IR and Raman Active Functional Group Vibrations for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H | Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR) |
| N-H | Stretch | ~3300 | ~3300 | Moderate (IR) |
| C-H (alkyl) | Stretch | 2850-3000 | 2850-3000 | Strong (Raman) |
| C=O | Stretch (Amide I) | 1650-1680 | 1650-1680 | Very Strong (IR) |
| N-H | Bend (Amide II) | 1510-1570 | Weak | Moderate (IR) |
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a formamide group (with N-H as a donor and C=O as an acceptor) allows for the formation of extensive intermolecular hydrogen bonding networks in the condensed phase of this compound. stanford.edunih.gov These interactions significantly influence the vibrational frequencies. bhu.ac.in
Effect on O-H and N-H Stretching: In the presence of strong intermolecular hydrogen bonding, the O-H and N-H stretching frequencies are shifted to lower wavenumbers (red-shifted), and the bands become broader and more intense. frontiersin.org The extent of this shift can provide qualitative information about the strength of the hydrogen bonds.
Effect on C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened, resulting in a shift of the Amide I band to a lower frequency.
Conformational Analysis: The vibrational spectra can also provide insights into the conformational preferences of the flexible hexyl chain. Different conformers (e.g., gauche vs. anti) can give rise to distinct vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution can be inferred.
By combining the detailed information from NMR and vibrational spectroscopy, a complete and robust structural characterization of this compound can be achieved.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bioanalysis-zone.com It is a powerful tool for determining molecular mass, confirming elemental composition, and deducing the structure of a compound. europa.eu
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of a molecule with high precision, often to several decimal places. bioanalysis-zone.com This capability allows for the confident determination of a compound's elemental formula, distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.comchromatographyonline.com
For this compound, with the chemical formula C₇H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high accuracy. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the experimental mass. spectralworks.comspectroscopyonline.com A close match between the theoretical and measured mass, typically with an error of less than 5 parts per million (ppm), provides strong evidence for the compound's elemental composition. chromatographyonline.com
Table 1: Theoretical vs. Experimental Mass Data for this compound Note: Experimental values are hypothetical for illustrative purposes.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₅NO₂ |
| Theoretical Monoisotopic Mass | 145.1103 u |
| Hypothetical Experimental Mass | 145.1101 u |
| Mass Error (ppm) | -1.38 ppm |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nationalmaglab.org The resulting fragmentation pattern provides a structural fingerprint of the molecule, allowing for detailed structural elucidation. wikipedia.orglcms.cz This process is often achieved through collision-induced dissociation (CID). europa.eu
In a hypothetical MS/MS analysis of protonated this compound ([M+H]⁺, m/z 146.1181), characteristic fragmentation pathways would be expected based on its functional groups. Common fragmentation patterns for molecules containing hydroxyl and amide groups include neutral losses of water (H₂O) and fragmentation of the alkyl chain. nih.govlibretexts.org The analysis of these pathways helps to confirm the connectivity of the atoms within the molecule. nih.gov
Table 2: Plausible Fragmentation Pathways for Protonated this compound ([C₇H₁₅NO₂ + H]⁺) Note: This table presents theoretically predicted fragmentation patterns.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
|---|---|---|---|
| 146.1181 | 128.1075 | H₂O (18.0106) | Loss of water from the hydroxyl group |
| 146.1181 | 117.0919 | HCONH₂ (45.0266) | Cleavage of the formamide group |
| 146.1181 | 100.1075 | CH₂O + NH₃ | Complex rearrangement and loss |
| 128.1075 | 83.0861 | C₂H₅N (45.0422) | Cleavage of the alkyl chain after water loss |
Advanced Spectroscopic Methodologies and Computational Data Processing
Modern structural characterization relies on a combination of advanced spectroscopic techniques and sophisticated data processing methods to interpret the complex datasets generated.
Chemometrics involves the use of multivariate statistical methods to analyze chemical data. researchgate.net When applied to spectroscopy, it can extract meaningful information from complex spectra, such as those from NMR or IR, to classify samples or quantify components. enfsi.euscispace.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can identify patterns and correlations in the data that are not apparent from visual inspection alone. nih.govuniversiteitleiden.nl For this compound, chemometrics could be used to analyze spectral data from different synthesis batches to ensure consistency or to identify the compound within a complex mixture.
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing enhanced analytical power. nih.govsaspublishers.com The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is particularly common. researchgate.net
An LC-MS/MS system would be a powerful tool for the analysis of this compound. rjpn.org The LC component would first separate the compound from any impurities or matrix components, after which the MS and MS/MS detectors would provide mass and structural information for unambiguous identification. mpi.govt.nz This approach is highly sensitive and specific, making it a cornerstone of modern analytical chemistry. asiapharmaceutics.info
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, conformation, and dynamics of molecules in the solid state. e-bookshelf.deunipi.it Unlike solution NMR, ssNMR can analyze both crystalline and amorphous materials. researchgate.net
For this compound, ssNMR would be invaluable for characterizing its solid forms. By analyzing the chemical shifts of nuclei like ¹³C and ¹⁵N, researchers can probe the local chemical environment. mpg.de Differences in spectra between a crystalline and an amorphous sample of this compound could reveal changes in molecular packing and hydrogen-bonding networks, which are crucial for understanding the physical properties of the solid material. researchgate.netrsc.org
Table 3: Hypothetical ¹³C Solid-State NMR Chemical Shift Comparison for this compound Note: Chemical shifts are illustrative and represent potential differences between solid forms.
| Carbon Atom | Crystalline Form (ppm) | Amorphous Form (ppm) | Potential Rationale for Shift |
|---|---|---|---|
| C=O (formyl) | 165.2 | 167.5 | Change in hydrogen bond strength/length |
| CH₂-N | 42.1 | 41.5 | Altered conformation of the alkyl chain |
| CH₂-O | 61.8 | 60.9 | Different packing and intermolecular interactions |
Computational and Theoretical Chemistry Investigations of 6 Hydroxyhexylformamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the intrinsic properties of a molecule at the electronic level. arxiv.orgiupac.org These methods are instrumental in building a fundamental understanding of the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. mdpi.compennylane.ai For 6-Hydroxyhexylformamide, a molecule with significant conformational flexibility due to its hexyl chain and rotatable formamide (B127407) group, DFT calculations are essential for mapping the potential energy surface and identifying stable conformers. iupac.orgsfu.ca
A typical DFT study involves geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. google.comarxiv.org This process is often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netrsc.org The calculations would reveal key geometric parameters for the lowest energy conformer, including bond lengths, bond angles, and dihedral angles that define its shape. The flexible hexyl chain allows for numerous conformations, but the most stable is likely to be an extended chain to minimize steric hindrance, with the trans configuration of the formamide group being energetically favored over the cis configuration, a common feature in N-alkylamides. acs.org
Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (trans-isomer) calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | 1.231 |
| C-N (Amide) | 1.345 | |
| C-O (Hydroxyl) | 1.428 | |
| O-H (Hydroxyl) | 0.965 | |
| Bond Angle (°) | O=C-N | 124.8 |
| C-N-C | 121.9 | |
| C-O-H | 108.5 | |
| Dihedral Angle (°) | H-C-N-C | 180.0 |
| C-C-C-C (Central) | ~180.0 |
The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP visualizes the electrostatic potential on the electron density surface of the molecule. libretexts.org
For this compound, an MEP map would highlight distinct regions of charge. Negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the amide and the oxygen of the hydroxyl group. These regions represent the sites most susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be located around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group and the hydrogen on the formamide nitrogen, indicating sites for nucleophilic attack. nih.govwalisongo.ac.id The aliphatic hexyl chain would exhibit a largely neutral potential (green).
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Nuclei of this compound.
| Atom | Site | Potential (kcal/mol) | Reactivity Indication |
|---|---|---|---|
| O (Carbonyl) | Lone Pair Region | -45.5 | Strong Nucleophilic / H-bond Acceptor Site |
| O (Hydroxyl) | Lone Pair Region | -35.2 | Nucleophilic / H-bond Acceptor Site |
| N (Amide) | Lone Pair Region | -28.9 | Moderate Nucleophilic Site |
| H (Hydroxyl) | On Nucleus | +55.8 | Strong Electrophilic / H-bond Donor Site |
| H (Amide) | On Nucleus | +48.1 | Electrophilic / H-bond Donor Site |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and localization of these orbitals are key predictors of a molecule's ability to donate or accept electrons.
In this compound, the HOMO is expected to be localized primarily on the lone pairs of the carbonyl oxygen and amide nitrogen atoms, as these are the highest energy electrons. The LUMO would likely be the π* antibonding orbital of the C=O double bond, which can readily accept electron density. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. numberanalytics.comlibretexts.org From these energies, other global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to provide a more complete reactivity profile. rsc.orgajchem-a.com
Table 3: Hypothetical Frontier Molecular Orbital (FMO) Energies and Global Reactivity Descriptors for this compound.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | +1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 8.40 | Indicates high kinetic stability |
| Ionization Potential (I ≈ -EHOMO) | 7.25 | Energy required to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | -1.15 | Energy released when an electron is added |
| Electronegativity (χ) | 3.05 | Tendency to attract electrons |
| Chemical Hardness (η) | 4.20 | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic view of behavior in solution. mdpi.comrsc.org MD is particularly valuable for a flexible, amphiphilic molecule like this compound, revealing how it interacts with its environment and with other molecules. libretexts.org
The conformation of this compound is highly dependent on its solvent environment. MD simulations can model this by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or hexane) and simulating their interactions over nanoseconds. researchgate.netnewswise.com
In a polar, protic solvent like water, the hydrophilic formamide and hydroxyl groups would form strong hydrogen bonds with the solvent molecules. This interaction would stabilize conformations where these groups are exposed to the solvent. The hydrophobic hexyl chain, however, would experience the hydrophobic effect, leading it to adopt a more compact or collapsed conformation to minimize its unfavorable contact with water. In contrast, in a non-polar solvent like hexane, the dominant interactions would be van der Waals forces. The hexyl chain would be well-solvated, favoring extended conformations, while the polar head groups might engage in intramolecular hydrogen bonding to shield themselves from the non-polar environment.
Table 4: Hypothetical Conformational Behavior of this compound in Different Solvents from MD Simulations.
| Solvent | Dominant Interaction | Predicted Hexyl Chain Conformation | Predicted Head Group Behavior |
|---|---|---|---|
| Water (Polar Protic) | Hydrogen Bonding, Hydrophobic Effect | Collapsed / Globular | Strongly solvated, extended into solvent |
| Ethanol (Polar Protic) | Hydrogen Bonding, van der Waals | Flexible, partially extended | Solvated, dynamic H-bonding |
| Hexane (Non-polar) | van der Waals | Fully extended | Intramolecular H-bonding, aggregation |
The amphiphilic nature of this compound—possessing a polar "head" (hydroxyl and formamide) and a non-polar "tail" (hexyl chain)—strongly suggests a propensity for self-assembly in aqueous solutions. researchgate.netmdpi.com MD simulations are an ideal tool to investigate the formation of such supramolecular structures. rsc.orgnih.gov
Simulations with multiple this compound molecules in water would likely show aggregation driven by two main forces: hydrogen bonding between the polar head groups and hydrophobic interactions that drive the hexyl tails to cluster together, away from water. nih.govnih.gov Depending on the concentration, various aggregates could be predicted, such as spherical micelles, cylindrical micelles, or even lamellar (bilayer-like) structures. researchgate.net By calculating the interaction energies between molecules within these aggregates, the stability and nature of the self-assembled structures can be quantified.
Table 5: Hypothetical Intermolecular Interaction Energies in a Simulated this compound Dimer in Water.
| Interaction Type | Contributing Groups | Estimated Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | -OH --- O=C- | -5.5 |
| Hydrogen Bonding | -NH --- O(H)- | -4.8 |
| van der Waals (Hydrophobic) | Hexyl Chain --- Hexyl Chain | -3.2 |
| Electrostatic (Dipole-Dipole) | Formamide --- Formamide | -2.5 |
In Silico Prediction and Validation of Spectroscopic Parameters
The characterization of novel or sparsely studied compounds like this compound heavily relies on spectroscopic techniques. Computational chemistry offers powerful in silico methods to predict spectroscopic parameters, providing a theoretical framework to guide and validate experimental findings. nextmol.com These predictive models are primarily based on quantum chemical calculations, which solve the Schrödinger equation for a given molecular structure. kallipos.gr
The primary methods for predicting spectroscopic data include Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectroscopy. scielo.org.mxfaccts.demdpi.com The process begins with a geometry optimization of the this compound molecule to find its most stable energetic conformation. kallipos.gr Following optimization, specific calculations are performed:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, a vibrational frequency analysis can be performed. kallipos.gr This yields the fundamental vibrational frequencies and their corresponding intensities, which directly correlate to an IR spectrum. Key vibrational modes for this compound include the O-H stretch of the alcohol, the N-H stretch and C=O stretch of the amide group.
UV-Vis Spectroscopy: Electronic absorption spectra are predicted using TD-DFT calculations. faccts.demdpi.com This method computes the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV or visible light. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption.
The validation of these in silico predictions is crucial and is achieved by comparing the computed spectra with experimentally obtained data. A close agreement between the predicted and experimental spectra not only confirms the structure of the synthesized compound but also validates the computational methodology used. faccts.de Discrepancies can often be attributed to environmental factors in experimental settings (like solvent effects) that may not have been fully accounted for in the theoretical gas-phase model. mdpi.com
Table 1: Predicted Spectroscopic Data for this compound This table is illustrative, based on typical values derived from computational models for similar aliphatic hydroxy-amides. Specific values would require dedicated DFT/TD-DFT calculations.
| Parameter | Predicted Value | Relevant Functional Group |
| ¹H-NMR Chemical Shift (δ, ppm) | ||
| -OH | 1.5 - 3.5 | Hydroxyl |
| -NH | 7.5 - 8.5 | Formamide |
| -CHO | 8.0 - 8.2 | Formamide |
| -CH₂-OH | 3.6 | Methylene (B1212753) adjacent to -OH |
| -CH₂-NH | 3.3 | Methylene adjacent to -NH |
| -CH₂- (alkyl chain) | 1.2 - 1.6 | Alkyl Chain |
| ¹³C-NMR Chemical Shift (δ, ppm) | ||
| C=O | 160 - 165 | Formamide Carbonyl |
| C-OH | 60 - 65 | Carbon attached to -OH |
| C-NH | 40 - 45 | Carbon attached to -NH |
| Alkyl Chain Carbons | 25 - 35 | Alkyl Chain |
| IR Vibrational Frequency (cm⁻¹) | ||
| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl |
| N-H Stretch | 3150 - 3350 | Formamide |
| C-H Stretch (sp³) | 2850 - 3000 | Alkyl Chain |
| C=O Stretch (Amide I) | 1650 - 1690 | Formamide Carbonyl |
| N-H Bend (Amide II) | 1510 - 1570 | Formamide |
| UV-Vis Absorption (λmax, nm) | ||
| n → π* | ~220 | Formamide Carbonyl |
Structure-Reactivity Relationship (SRR) Modeling and Predictive Analytics
Structure-Reactivity Relationship (SRR) modeling, a subset of the broader Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) fields, aims to establish a mathematical correlation between a molecule's chemical structure and its reactivity. nih.govlibretexts.org For this compound, SRR models can provide predictive insights into its chemical behavior without the need for extensive, time-consuming experiments. chemrxiv.org These models are foundational for predictive analytics in chemical synthesis, metabolic fate, and toxicology. scispace.comnih.gov
The development of an SRR model follows a systematic workflow. chemrxiv.org First, a dataset of molecules structurally related to this compound (e.g., other aliphatic alcohols, amides, and amino alcohols) with known experimental reactivity data is compiled. europa.eu Next, a wide range of molecular descriptors is calculated for each molecule in the dataset. researchgate.net These descriptors are numerical values that encode different aspects of the molecular structure:
Constitutional Descriptors: Molecular weight, atom counts, etc.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
Geometric Descriptors: Parameters derived from the 3D structure, such as molecular surface area.
Quantum Chemical Descriptors: These are highly informative and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. scielo.org.mx These descriptors are crucial for modeling chemical reactivity.
Once the descriptors are calculated, statistical methods or machine learning algorithms—ranging from multiple linear regression (MLR) to more complex approaches like artificial neural networks—are used to build a model that links the descriptors to the observed reactivity. nih.govnih.gov
For this compound, key reactivity centers are the hydroxyl group (susceptible to oxidation or esterification) and the formamide group (which can undergo hydrolysis). An SRR model could, for example, predict the rate of hydrolysis of the amide bond under specific pH conditions based on descriptors like the partial charge on the carbonyl carbon and the energy of the LUMO. scielo.org.mx
Predictive analytics leverages these validated SRR models to forecast the reactivity of new or untested compounds. chemrxiv.org By calculating the molecular descriptors for this compound, its reactivity profile can be estimated. This is particularly valuable in early-stage drug discovery and materials science for screening large numbers of candidate molecules, prioritizing those with desirable properties, and flagging those that may be metabolically unstable or toxic. nih.goveuropa.eu
Table 2: Key Molecular Descriptors for SRR Modeling of this compound This table presents a selection of descriptors commonly used in QSAR/SRR studies. scielo.org.mxresearchgate.net The values are illustrative and would be derived from specialized software.
| Descriptor Type | Descriptor Name | Relevance to this compound |
| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity, oxidation potential). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity, reduction potential). scielo.org.mx | |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | |
| Dipole Moment | Measures molecular polarity, influencing solubility and intermolecular interactions. | |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Predicts hydrophobicity, affecting bioavailability and membrane permeability. researchgate.net |
| Polar Surface Area (PSA) | Sum of surface areas of polar atoms; important for predicting transport properties. | |
| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |
| Hydrogen Bond Donors | Count of H-bond donors (O-H, N-H); crucial for receptor binding and solubility. | |
| Hydrogen Bond Acceptors | Count of H-bond acceptors (carbonyl oxygen, hydroxyl oxygen); crucial for interactions. |
Chemical Reactivity and Mechanistic Pathways Involving 6 Hydroxyhexylformamide
Hydrolysis Kinetics and Amide Bond Stability Under Varied Conditions
The amide bond is known for its high stability, a result of resonance delocalization that imparts a partial double bond character to the carbon-nitrogen bond. nih.gov This stability is crucial in many biological systems, such as in the peptide bonds of proteins. nih.govlibretexts.org Consequently, the hydrolysis of amides, including 6-Hydroxyhexylformamide, typically requires harsh conditions like heating with aqueous acid or base for extended periods. masterorganicchemistry.comchemguide.co.uk
Basic hydrolysis, on the other hand, is promoted by a hydroxide (B78521) ion, which directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid. libretexts.org This final acid-base step makes the reaction essentially irreversible under basic conditions. libretexts.org The products of basic hydrolysis of this compound are the carboxylate salt of 6-hydroxyhexanoic acid and ammonia. chemguide.co.uk
The rate of amide hydrolysis is dependent on pH. uregina.ca For many simple amides, the reaction is dominated by acid catalysis at low pH (pH < 5) and base catalysis at higher pH (pH > 6). uregina.ca
Table 1: Expected Hydrolysis Products of this compound
| Condition | Products |
|---|---|
| Acidic (e.g., HCl, H₂O, heat) | 6-Hydroxyhexanoic acid and Ammonium chloride |
Reactions of the Primary Aliphatic Alcohol Functionality
The terminal primary alcohol group in this compound offers a site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions like esterification and etherification.
The primary alcohol group of this compound can be oxidized to an aldehyde and further to a carboxylic acid. ucr.edu The choice of oxidizing agent determines the final product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize a primary alcohol to an aldehyde, which in this case would be 6-formamidohexanal. youtube.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol all the way to a carboxylic acid, yielding 6-formamidohexanoic acid. ucr.eduyoutube.com
The reverse transformation, reduction, can also be achieved. For instance, if the alcohol were first oxidized to the carboxylic acid (6-formamidohexanoic acid), a strong reducing agent like lithium aluminum hydride (LiAlH₄) could reduce the carboxylic acid back to the primary alcohol. youtube.com Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids but can reduce aldehydes. youtube.com
Table 2: Representative Oxidation Reactions of the Hydroxyl Group in this compound
| Reagent | Expected Product | Product Class |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 6-Formamidohexanal | Aldehyde |
| Potassium permanganate (KMnO₄) | 6-Formamidohexanoic acid | Carboxylic Acid |
The hydroxyl group of this compound can undergo esterification with a carboxylic acid, typically in the presence of an acid catalyst, in a process known as Fischer esterification. byjus.comyoutube.com This reaction involves the formation of an ester by combining the alcohol with a carboxylic acid, resulting in the elimination of a water molecule. youtube.com For example, reacting this compound with acetic acid would yield 6-formamidohexyl acetate.
Etherification can also be performed at the hydroxyl site. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide ion, followed by its reaction with an alkyl halide in a nucleophilic substitution (Sₙ2) reaction. libretexts.orgyoutube.com For instance, treating this compound with a base like sodium hydride followed by methyl iodide would produce 6-methoxyhexylformamide.
Other nucleophilic substitution reactions are also possible. The hydroxyl group itself is a poor leaving group, but it can be converted into a better one (e.g., a tosylate) and then be displaced by a variety of nucleophiles. rammohancollege.ac.in These reactions allow for the introduction of a wide range of functional groups at the terminal position of the hexyl chain. studfile.netmasterorganicchemistry.com
Role as a Ligand or Solvating Agent in Coordination Chemistry
This compound possesses two potential donor atoms with lone pairs of electrons: the oxygen of the carbonyl group and the oxygen of the terminal hydroxyl group. utexas.edulibretexts.org This structure allows the molecule to potentially act as a bidentate ligand, binding to a central metal atom at two points to form a chelate complex. libretexts.orgfiveable.me The formation of a chelate ring generally results in more stable metal complexes compared to those formed with monodentate ligands. msu.edu
The molecule could coordinate with a variety of metal ions, particularly those that are considered "hard" Lewis acids, which preferentially bind to oxygen donor atoms. utexas.edu The specific coordination number and geometry of the resulting complex would depend on the metal ion, its oxidation state, and the reaction conditions. fiveable.memsu.edu For example, it could form an octahedral complex with a metal ion like Co(III) or a tetrahedral or square planar complex with a metal ion having a d⁸ electron configuration. msu.edu
As a solvating agent, its amphiphilic character—a polar head (amide and alcohol) and a nonpolar hydrocarbon tail—could be advantageous in dissolving species of varying polarities.
Table 3: Potential Coordination Properties of this compound
| Feature | Description |
|---|---|
| Potential Donor Atoms | Carbonyl Oxygen, Hydroxyl Oxygen |
| Potential Denticity | Monodentate or Bidentate |
| Possible Ligand Type | Chelating Agent |
Investigation of Potential Catalytic or Mediating Effects in Organic Transformations
The bifunctional nature of this compound suggests it could have catalytic or mediating effects in certain organic reactions. The presence of both hydrogen bond donor (N-H, O-H) and acceptor (C=O, O-H) sites allows it to potentially stabilize transition states or reactive intermediates through hydrogen bonding, thereby accelerating a reaction.
Furthermore, its structure is reminiscent of molecules used in organocatalysis. For example, amide-containing molecules can participate in reactions by forming specific, organized transition states. nih.gov The combination of the amide and alcohol functionalities within a flexible chain could allow it to act as a scaffold, bringing reactants together in a favorable orientation.
In biphasic systems, its amphiphilic properties could enable it to function as a phase transfer catalyst, facilitating the reaction between reactants located in different immiscible phases. The ability of certain molecules to create specific microenvironments can influence the selectivity and efficiency of a reaction. nih.govfrontiersin.org While specific catalytic applications of this compound are not widely reported, its structure suggests a potential for investigation in areas such as asymmetric synthesis or reactions requiring specific solvent effects. rsc.orgmdpi.com
Applications and Integration in Advanced Materials Science and Engineering
Incorporation into Polymer Architectures and Macromolecular Systems
The bifunctional nature of 6-Hydroxyhexylformamide makes it a compelling candidate for a variety of roles in polymer chemistry.
Evaluation as a Monomer or Cross-linking Agent in Polymer Synthesis
The presence of both a hydroxyl and a formamide (B127407) group opens up several possibilities for polymerization. The hydroxyl group can readily participate in condensation polymerizations to form polyesters or polyethers. The formamide group, while less reactive, could potentially be involved in reactions under specific conditions, or be hydrolyzed to an amine group, which is a common participant in the formation of polyamides.
As a cross-linking agent, this compound could be incorporated into a polymer backbone via its hydroxyl group, leaving the formamide group available for subsequent cross-linking reactions. This could be particularly useful in creating hydrogels or thermosetting polymers where the density of cross-links can be tailored to achieve desired mechanical properties.
Modulation of Polymer Properties (e.g., Surface Energy, Adhesion, and Swelling)
The incorporation of this compound into a polymer matrix could significantly influence its bulk and surface properties. The polar formamide and hydroxyl groups would be expected to increase the hydrophilicity of a polymer, thereby altering its surface energy and wettability. This could enhance adhesion to polar substrates and improve biocompatibility in certain applications.
Furthermore, the presence of hydrogen bonding sites on both functional groups would likely impact the swelling behavior of polymers, particularly in aqueous environments. The flexible hexyl spacer could also contribute to increased chain mobility and potentially lower the glass transition temperature of the resulting polymer.
Table 1: Hypothetical Influence of this compound on Polymer Properties
| Property | Predicted Effect of Incorporation | Rationale |
| Surface Energy | Increase | Introduction of polar hydroxyl and formamide groups. |
| Adhesion | Enhanced on polar substrates | Increased potential for hydrogen bonding and dipole-dipole interactions. |
| Swelling | Increased in polar solvents | Hydrophilic nature of functional groups attracting solvent molecules. |
| Glass Transition Temp. | Potential Decrease | Flexible hexyl chain may increase free volume and chain mobility. |
Surface Functionalization and Interface Science Applications
The ability to modify surfaces at the molecular level is critical in many advanced technologies. The structure of this compound suggests its utility in this area.
Formation of Self-Assembled Monolayers (SAMs) on Substrate Surfaces
Self-assembled monolayers are highly ordered molecular layers that can dramatically alter the properties of a surface. The hydroxyl group of this compound could serve as an anchor to bind to various oxide surfaces, such as silicon dioxide, titanium dioxide, or glass. This would result in a surface terminated with formamide groups, which could then dictate the interfacial properties. The orientation and packing of these molecules would be influenced by the interplay between the alkyl chain interactions and the hydrogen bonding between adjacent formamide groups.
Development of Functional Coatings and Thin Films
Beyond monolayers, this compound could be a component in the development of functional polymer coatings. For instance, it could be incorporated into polyurethane or epoxy resins to enhance their adhesion and modify their surface properties. Such coatings could find applications in areas requiring improved wettability, biocompatibility, or anti-fouling characteristics. The formamide group, in particular, could offer unique hydrogen bonding capabilities at the surface.
Role in Composite Material Development and Interfacial Engineering
The performance of composite materials is heavily dependent on the quality of the interface between the matrix and the reinforcement. The chemical structure of this compound suggests it could act as an effective interfacial modifier or coupling agent.
Table 2: Potential Interfacial Interactions of this compound in Composites
| Filler Type | Polymer Matrix Type | Potential Interfacial Bonding Mechanism |
| Glass Fibers | Epoxy Resin | Covalent bonding of hydroxyl group with silanol (B1196071) groups on glass; Hydrogen bonding of formamide with epoxy/hardener. |
| Carbon Fibers | Polyamide | Hydrogen bonding of hydroxyl and formamide groups with amide groups in the polymer matrix. |
| Cellulose Nanocrystals | Polylactic Acid | Hydrogen bonding of hydroxyl and formamide groups with ester and hydroxyl groups of the components. |
Enhancement of Interfacial Adhesion Between Components
Effective interfacial adhesion is critical for the performance of composite materials, ensuring that stress is efficiently transferred from the matrix to the reinforcing filler. Poor adhesion can lead to premature failure at the interface. This compound can act as a molecular bridge, improving the compatibility and bonding between dissimilar phases, such as hydrophilic fillers (e.g., glass fibers, cellulose) and a more hydrophobic polymer matrix.
The hydroxyl end of the molecule can form hydrogen bonds or react covalently with functional groups on the surface of inorganic or cellulosic fillers. Simultaneously, the formamide group, with its strong hydrogen-bonding capacity and polarity, can establish robust interactions with polymer chains in the matrix, particularly those containing polar moieties like polyamides or polyesters. This dual interaction anchors the two phases together, reducing interfacial defects and enhancing stress transfer.
Table 1: Hypothetical Interfacial Shear Strength (IFSS) Data for a Glass Fiber/Polyamide 6 Composite
This table illustrates the potential impact of this compound as a sizing agent or additive compared to an untreated system. The data is representative of expected improvements based on enhanced interfacial interactions.
| Composite System | Interfacial Shear Strength (IFSS) (MPa) | Primary Interfacial Interactions |
| Untreated Glass Fiber / PA6 | 45 | van der Waals forces |
| Glass Fiber + 1% this compound / PA6 | 65 | Hydrogen bonding, van der Waals forces |
Influence on Bulk Mechanical Properties of Composite Systems
The amide linkages, in particular, are known to contribute to rigidity and mechanical strength in polymers due to their hydrogen bonding capabilities. tue.nl Studies comparing polymer linkages have shown that amide bonds can lead to materials with higher storage moduli compared to ester bonds. nih.govresearchgate.net The integration of molecules containing amide groups can therefore enhance the stiffness and load-bearing capacity of the final composite. Furthermore, the presence of hydroxyl groups can influence the hydrolysis and degradation behavior of the composite, which is a critical factor for long-term durability. nih.gov
Table 2: Projected Mechanical Properties of a Polyamide 6 (PA6) Composite with and without this compound
This interactive table projects the expected changes in bulk mechanical properties of a PA6 composite reinforced with 30% glass fiber upon the addition of 1% this compound as an interfacial modifier.
| Mechanical Property | PA6 + 30% GF (Control) | PA6 + 30% GF + 1% this compound | Percentage Improvement (%) |
| Tensile Strength (MPa) | 180 | 210 | 16.7 |
| Flexural Modulus (GPa) | 8.5 | 9.8 | 15.3 |
| Impact Strength (kJ/m²) | 15 | 18 | 20.0 |
Design Principles for Novel Materials Incorporating Bifunctional Amide and Hydroxyl Moieties
The strategic incorporation of molecules possessing both amide and hydroxyl functionalities, such as this compound, offers a powerful design principle for creating advanced materials with tailored properties. The ability of these two groups to engage in distinct, non-interfering chemical interactions allows for the development of complex, functional, and responsive material architectures.
Key design principles leveraging this bifunctionality include:
Orthogonal Surface Modification: In composite design, the hydroxyl group can be used to covalently graft the molecule to a filler surface (e.g., silica (B1680970), cellulose) through condensation reactions. The outwardly projecting amide group then modifies the surface energy of the filler, making it more compatible with a polar polymer matrix, thereby "tuning" the interfacial properties.
Hierarchical Self-Assembly: The strong and directional nature of hydrogen bonds from both amide and hydroxyl groups can be used to guide the self-assembly of block copolymers or supramolecular structures. This can lead to the formation of highly ordered nanostructures, such as lamellae or cylinders, which are crucial for applications in membranes, photonics, and nanoelectronics.
Development of "Smart" Polymers: The hydroxyl group can act as a reactive site for creating dynamic covalent networks, such as those involving boronic esters or transesterification. rsc.org The amide groups, meanwhile, can provide robust, non-covalent cross-links that impart toughness and thermal stability. This combination can lead to self-healing materials or covalent adaptable networks (CANs) that are both strong and reprocessable. rsc.org Research has shown that β-hydroxy amines exhibit increased reactivity, and the presence of both ester and hydroxyl groups can enable multiple exchange reactions (like transesterification), leading to materials with lower relaxation times and improved reprocessability. rsc.org
Catalyst and Support Scaffolding: Bifunctional molecules can be used to create catalysts where one group anchors the catalytic species and the other interacts with the substrate or a support matrix. mdpi.com For instance, the hydroxyl group could bind to a silica support while the amide group coordinates with a metal nanoparticle, creating a stable and highly active heterogeneous catalyst. mdpi.com
By viewing molecules like this compound not just as simple additives but as molecular-level design components, materials scientists can engineer sophisticated systems with enhanced performance, durability, and novel functionalities.
In Vitro Biological System Interactions and in Silico Biotransformation Predictions Non Human Focus
Enzymatic Interaction Studies in Cell-Free Systems (In Vitro, Non-Human Origin)
Detailed investigations into the enzymatic interactions of a compound are crucial for understanding its biochemical behavior. Such studies are typically conducted in cell-free systems using enzymes from non-human sources to determine substrate specificity, reaction kinetics, and the potential for enzyme modulation.
Substrate Specificity and Enzyme Kinetics Analysis
To ascertain if 6-Hydroxyhexylformamide acts as a substrate for various enzymes, it would be incubated with a panel of isolated enzymes (e.g., cytochrome P450s, hydrolases, transferases) from non-human origins, such as rat or mouse liver microsomes. The reaction mixture would be analyzed over time to detect the depletion of the parent compound and the formation of metabolites.
Should this compound be identified as a substrate, enzyme kinetic parameters would be determined. These parameters, the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.
No published data on the substrate specificity or enzyme kinetics of this compound are currently available.
Assessment of Enzyme Activation or Inhibition Potentials
The potential of this compound to either activate or inhibit enzymatic activity would be evaluated using established in vitro assays. These assays involve incubating specific enzymes with known substrates in the presence and absence of this compound. A change in the rate of substrate metabolism would indicate either activation or inhibition.
For inhibitory effects, the half-maximal inhibitory concentration (IC_50) would be determined. This value represents the concentration of this compound required to reduce the enzyme's activity by 50%. Further studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Currently, there are no available studies assessing the enzyme activation or inhibition potential of this compound.
Cellular Permeability and Intracellular Distribution Investigations (In Vitro Cell Models, Non-Human Origin)
Understanding how a compound crosses cellular membranes and distributes within cells is fundamental to assessing its biological activity. In vitro cell models, such as Caco-2 (human colon adenocarcinoma) or MDCK (Madin-Darby canine kidney) cells, are commonly used for these investigations, though the focus here is on non-human cell lines where applicable.
Elucidation of Passive Diffusion Mechanisms Across Membranes
Passive diffusion is a primary mechanism by which compounds cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro tool that can predict passive permeability. In a cell-based context, the transport of this compound across a confluent monolayer of cells would be measured. By analyzing the concentration of the compound on both the apical and basolateral sides of the monolayer over time, the apparent permeability coefficient (P_app) can be calculated. A low P_app value suggests poor passive diffusion.
No experimental data on the passive diffusion of this compound across cellular membranes have been published.
Characterization of Transporter-Mediated Uptake Pathways
Many compounds utilize membrane transporters to enter or exit cells. To investigate if this compound is a substrate for any uptake transporters, its transport would be studied in cell lines overexpressing specific transporters (e.g., Organic Anion Transporters - OATs, Organic Cation Transporters - OCTs). An increased uptake in these cells compared to control cells would suggest transporter-mediated influx. The involvement of specific transporters can be confirmed by using known inhibitors of those transporters, which would be expected to decrease the uptake of this compound.
There is no available research on the potential transporter-mediated uptake of this compound.
In Silico Metabolic Fate Prediction and Metabolite Profiling
In silico tools provide a computational approach to predict the metabolic fate of a compound. Software programs like BioTransformer, GLORYx, and others use algorithms based on known biotransformation reactions to predict the likely metabolites of a parent compound. These predictions can guide subsequent in vitro and in vivo metabolism studies.
These programs can predict a range of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation, glutathione conjugation) metabolites. The output typically includes the chemical structures of the predicted metabolites and the enzymes likely responsible for their formation.
A search of publicly available databases and literature did not yield any in silico metabolic predictions or metabolite profiles for this compound.
Prediction of Phase I Oxidation, Reduction, and Hydrolysis Pathways
In silico tools offer a predictive lens into the metabolic fate of novel chemical entities. Phase I metabolism primarily involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, reactions largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These predictive models utilize algorithms based on extensive databases of known metabolic transformations to identify potential sites of metabolism on a query molecule.
For this compound, a hypothetical predictive analysis would likely identify the terminal hydroxyl group and the alkyl chain as primary sites for oxidative metabolism. The presence of a primary alcohol suggests a high probability of oxidation to the corresponding aldehyde and subsequently to a carboxylic acid. Additionally, the carbons along the hexyl chain, particularly those at the ω-1 and ω-2 positions, would be susceptible to hydroxylation. Hydrolysis of the formamide (B127407) group is also a potential metabolic pathway, which would yield 6-hydroxyhexylamine and formic acid. The likelihood of these transformations is calculated based on the reactivity of specific functional groups and their accessibility to metabolizing enzymes.
Table 1: Predicted Phase I Metabolic Pathways for this compound
| Predicted Pathway | Primary Metabolizing Enzymes | Potential Metabolite(s) |
|---|---|---|
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | 6-Formamidohexanal, 6-Formamidohexanoic acid |
| Alkyl Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP3A4) | (5,6)-dihydroxyhexylformamide, (4,6)-dihydroxyhexylformamide |
In Silico Identification of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I metabolism, or for parent compounds already possessing suitable functional groups, Phase II conjugation reactions increase water solubility and facilitate excretion. Key Phase II reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).
The primary hydroxyl group of this compound is a prime candidate for both glucuronidation and sulfation. Predictive software would analyze the molecule's structure to determine its fit within the active sites of various UGT and SULT isoforms. The prediction would suggest the formation of O-glucuronides and O-sulfates at the terminal hydroxyl position. The relative likelihood of each pathway would depend on factors such as the affinity of the substrate for the respective enzymes and the cellular concentration of the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation).
Table 2: Predicted Phase II Conjugation Reactions for this compound
| Predicted Reaction | Primary Metabolizing Enzymes | Potential Metabolite |
|---|---|---|
| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 6-Formamidohexyl-β-D-glucuronide |
Computational Modeling of Enzyme-Ligand Interactions for Metabolizing Enzymes
Computational docking and molecular dynamics simulations are powerful tools for visualizing and quantifying the interaction between a substrate, such as this compound, and a metabolizing enzyme. These models can predict the binding orientation of the compound within the enzyme's active site and estimate the binding affinity.
For instance, docking this compound into the active site of a CYP450 isoform would reveal the proximity of specific carbon atoms to the reactive heme iron, providing a structural basis for the predicted sites of hydroxylation. Similarly, modeling its interaction with UGT or SULT enzymes would highlight the hydrogen bonding and hydrophobic interactions that stabilize the enzyme-substrate complex, facilitating the transfer of the glucuronyl or sulfonyl group. These computational approaches provide mechanistic insights that complement the predictions from metabolic pathway software.
Molecular Target Binding and Receptor Interaction Studies (In Vitro Assays, Non-Human Systems)
Determination of Binding Affinities to Biomolecular Targets
To understand the potential biological activity of this compound, in vitro binding assays using non-human biological systems are essential. These assays measure the affinity of the compound for a range of purified receptors, ion channels, and enzymes. Radioligand binding assays, for example, could be employed where this compound competes with a known radiolabeled ligand for binding to a specific target. The concentration of this compound that displaces 50% of the radioligand (the IC50 value) can be used to calculate its binding affinity (Ki). A broad screening panel would be necessary to identify potential molecular targets.
Characterization of Ligand-Receptor Complex Formation
Once a significant binding affinity to a particular target is identified, further biophysical techniques can be used to characterize the formation of the ligand-receptor complex. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data about the binding event. SPR can determine the association (kon) and dissociation (koff) rate constants, while ITC can directly measure the enthalpy (ΔH) and entropy (ΔS) of binding. This information provides a more complete picture of the molecular interactions driving the binding of this compound to its target and helps to elucidate its potential mechanism of action at a molecular level.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Formamidohexanal |
| 6-Formamidohexanoic acid |
| (5,6)-dihydroxyhexylformamide |
| (4,6)-dihydroxyhexylformamide |
| 6-Hydroxyhexylamine |
| Formic Acid |
| 6-Formamidohexyl-β-D-glucuronide |
Crystallography and Solid State Structural Analysis of 6 Hydroxyhexylformamide and Its Derivatives
Single Crystal X-ray Diffraction Analysis for Atomic Resolution Structure
The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the compound of interest, which then diffracts an X-ray beam to produce a unique pattern. youtube.com This pattern is mathematically deconstructed to generate a model of the electron density, from which the atomic positions can be determined. creative-biostructure.com
Optimization of Single Crystal Growth Conditions
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. nih.gov It involves the careful manipulation of conditions such as solvent, temperature, and concentration to encourage slow crystallization, leading to a well-ordered crystal lattice. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. Without experimental studies on 6-Hydroxyhexylformamide, the optimal conditions for its crystallization remain unknown.
Determination of Unit Cell Parameters and Space Group Symmetry
Once a suitable crystal is obtained and analyzed, the fundamental crystallographic parameters can be determined. These include the dimensions of the unit cell—the basic repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal structure. creative-biostructure.com This foundational data is currently unavailable for this compound.
Elucidation of Molecular Conformation in the Crystalline State
Single-crystal X-ray diffraction provides a precise picture of the molecule's conformation in the solid state. rigaku.com This includes the arrangement of its atoms, the planarity of different molecular fragments, and the torsion angles that define its three-dimensional shape. For a molecule like this compound, this would reveal the conformation of the hexyl chain and the orientation of the formamide (B127407) and hydroxyl groups. However, in the absence of experimental data, the solid-state conformation of this compound is purely speculative.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.govrsc.org Understanding these interactions is key to comprehending a material's bulk properties. nih.gov
Characterization of Hydrogen Bonding Networks and Their Directionality
Given the presence of both a hydroxyl (-OH) group and a formamide (-NHCHO) group, this compound has the potential to form significant hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the formamide group contains both a donor (N-H) and an acceptor (C=O) site. The specific patterns and directionality of these hydrogen bonds would be a primary determinant of the crystal packing. Without experimental structural data, the nature of these potential networks cannot be described.
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content Determination
Powder X-ray diffraction is a fundamental technique for characterizing the solid-state nature of a compound. It is instrumental in identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. PXRD can also quantify the amount of non-crystalline, or amorphous, content within a sample. However, without experimental data for this compound, no specific details on its potential polymorphs or amorphous characteristics can be provided.
Co-crystallization Strategies with Relevant Small Molecules or Macromolecules
Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a new crystalline solid with another molecule, known as a co-former. This strategy is widely employed in the pharmaceutical and materials science fields. The selection of an appropriate co-former is crucial and is often guided by principles of crystal engineering and intermolecular interactions. In the case of this compound, the lack of published research means there are no documented attempts at co-crystallization, and therefore, no data on potential co-formers or the resulting co-crystal structures are available.
Due to the unavailability of specific research findings for this compound, it is not possible to generate an article with the detailed, data-driven content as outlined in the initial request. Further research and experimental investigation into the solid-state properties of this compound would be required to populate such an analysis.
Future Research Directions and Emerging Paradigms for 6 Hydroxyhexylformamide Research
Development of Advanced Spectroscopic Techniques for Real-Time Monitoring
The synthesis of 6-Hydroxyhexylformamide, involving the N-formylation of 6-amino-1-hexanol (B32743), stands to benefit immensely from the development of advanced spectroscopic techniques for real-time, in-situ monitoring. irdg.orgspectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, already utilized for inline monitoring of chemical reactions, can provide critical data on reaction kinetics, the formation of intermediates, and endpoint determination without the need for sample extraction. youtube.commt.comspectroscopyonline.com For instance, in-line FTIR spectroscopy can track the disappearance of the primary amine peak of the reactant and the appearance of the characteristic amide I and II bands of the this compound product. nih.gov
Future research will likely focus on developing more sensitive and robust probes and sensors that can withstand industrial process conditions. The integration of these spectroscopic methods with chemometric analysis will enable the creation of predictive models for reaction yield and purity, leading to optimized and more efficient manufacturing processes. Furthermore, techniques like time-resolved in-situ monitoring could provide unprecedented insights into the reaction mechanisms of formylation on bifunctional molecules like 6-amino-1-hexanol. birmingham.ac.uk
Table 1: Spectroscopic Techniques for Real-Time Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Provided | Potential Application in this compound Synthesis |
| In-line FTIR Spectroscopy | Functional group analysis, concentration of reactants and products | Real-time tracking of the conversion of 6-amino-1-hexanol to this compound. |
| Raman Spectroscopy | Molecular vibrational modes, reaction kinetics | Monitoring reaction progress and identifying intermediates in the formylation process. |
| In-situ NMR Spectroscopy | Detailed structural information, reaction mechanism | Elucidating the mechanism of the N-formylation reaction and detecting potential side products. |
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
Furthermore, machine learning models can be trained on existing data to predict the physicochemical properties of this compound and its derivatives with high accuracy. nih.govnih.gov By inputting molecular descriptors, these models can estimate properties such as solubility, boiling point, and potential bioactivity, significantly reducing the need for extensive experimental screening. nih.govnih.gov This predictive capability will accelerate the identification of promising candidates for various applications, from specialty polymers to pharmaceutical intermediates.
Table 2: AI and Machine Learning in this compound Research
| AI/ML Application | Description | Relevance to this compound |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Designing new derivatives of this compound with enhanced performance for specific applications. |
| Property Prediction | Machine learning models predict physicochemical and biological properties. | Rapidly screening virtual libraries of this compound analogues for desired characteristics. |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes for target molecules. | Optimizing the synthesis of novel this compound derivatives designed by de novo methods. |
Sustainable Synthesis Approaches and Circular Economy Considerations for Industrial Applications
Future research will increasingly focus on developing sustainable and environmentally benign methods for the synthesis of this compound. This aligns with the broader principles of green chemistry, which emphasize waste reduction, the use of renewable feedstocks, and energy efficiency. rsc.orgscholarsresearchlibrary.com A promising avenue is the enzymatic cascade for the conversion of biomass-derived diols into 6-amino-1-hexanol, the precursor to this compound. rsc.orgrsc.orgornl.gov This biocatalytic approach operates under mild conditions and offers high selectivity, reducing the environmental impact compared to traditional chemical methods. rsc.orgrsc.orgornl.gov
Moreover, the development of green N-formylation methods, such as those using formic acid under neat conditions or employing recyclable catalysts, will be crucial for the sustainable production of this compound. scholarsresearchlibrary.comresearchgate.net In the context of a circular economy, research could explore the potential for this compound to be used as a monomer for recyclable polymers. Investigating the depolymerization of such materials back to the monomer would close the loop and contribute to a more sustainable materials lifecycle.
Exploration in Novel Catalytic Systems and Reaction Engineering Methodologies
The efficiency and selectivity of this compound synthesis can be significantly enhanced through the exploration of novel catalytic systems. Recent advancements in catalysis for N-formylation reactions, including the use of nanocatalysts and bifunctional catalysts, offer exciting possibilities. rsc.orgacs.orgmdpi.com These catalysts can lead to higher yields, milder reaction conditions, and improved atom economy. For instance, catalysts that can selectively activate the amine group of 6-amino-1-hexanol in the presence of the hydroxyl group are highly desirable.
From a reaction engineering perspective, the transition from batch to continuous flow processes for the synthesis of this compound presents a significant opportunity for process intensification. Continuous flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, making them ideal for industrial-scale production.
Investigation into Bio-inspired Materials and Bio-conjugation Strategies
The bifunctional nature of this compound, with its hydroxyl and formamide (B127407) groups, makes it an attractive building block for the creation of bio-inspired materials. The hydroxyl group can be used for esterification or etherification to form polymer backbones, while the formamide group can participate in hydrogen bonding, mimicking the interactions found in biological systems. This could lead to the development of new biodegradable polymers with tailored properties.
In the realm of bioconjugation, the functional groups of this compound or its precursor, 6-amino-1-hexanol, can be utilized to link with biomolecules. nih.gov The primary amine of 6-amino-1-hexanol can be readily conjugated to proteins or other macromolecules, while the hydroxyl group offers a site for further modification. This opens up possibilities for using this compound derivatives in applications such as drug delivery, diagnostics, and tissue engineering.
Multidisciplinary Approaches to Uncover Underexplored Functions and Applications
Uncovering the full potential of this compound will require multidisciplinary approaches that bridge chemistry, materials science, biology, and engineering. As a bifunctional molecule, it possesses the properties of both an alcohol and an amide, making it a versatile platform for a wide range of applications. wikipedia.orgnih.gov
Future research should explore its use in areas beyond traditional chemical synthesis. For example, its potential as a specialty solvent, a building block for functional polymers with unique adhesive or self-healing properties, or as a precursor for novel surfactants could be investigated. Collaborative research efforts will be key to identifying and developing these underexplored functions and applications, ultimately expanding the utility of this compound in various technological and scientific domains. rsc.org
Q & A
Q. What established synthetic routes are available for 6-Hydroxyhexylformamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves multi-step pathways, such as formylation of 6-aminohexanol derivatives or hydroxylation of pre-functionalized hexylformamide precursors. Optimization requires systematic variation of parameters (temperature, solvent polarity, catalyst loading) and purification via techniques like HPLC or recrystallization. Yield and purity should be quantified using mass balance and spectroscopic validation (e.g., NMR purity >95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR, ¹H/¹³C) resolves structural features like hydroxyl and formamide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while reverse-phase HPLC with UV detection quantifies purity. Cross-validation using two independent methods reduces characterization errors .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Prioritize hazard assessments for reactivity and toxicity. Use fume hoods for volatile intermediates, wear nitrile gloves resistant to polar solvents, and maintain spill kits for formamide derivatives. Safety data sheets (SDS) for analogous compounds recommend LD50-based exposure limits and emergency neutralization protocols .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic pathways or biodegradation mechanisms of this compound?
- Methodological Answer: Use isotopic labeling (e.g., ¹⁴C-tagged compounds) in microbial cultures or cell lysates. Track metabolite formation via LC-MS/MS and employ enzyme inhibition assays to identify rate-limiting steps. Control for abiotic degradation by comparing sterile vs. non-sterile conditions .
Q. What computational chemistry models are suitable for predicting the reactivity or interaction mechanisms of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites. Molecular Dynamics (MD) simulations model solvation effects or protein-ligand interactions. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound be resolved?
- Methodological Answer: Conduct systematic replication under standardized conditions (e.g., IUPAC-recommended buffer systems for pKa determination). Use error analysis (e.g., confidence intervals for solubility measurements) and meta-analytical frameworks to identify outliers or methodological biases .
Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer: Publish detailed protocols with critical control points (e.g., inert atmosphere requirements, quenching times). Share raw spectral data and chromatograms in open-access repositories. Collaborative ring trials with inter-lab validation reduce equipment-specific variability .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-response or structure-activity relationship (SAR) data for this compound?
Q. What are best practices for visualizing complex datasets (e.g., reaction kinetics or spectroscopic results) in publications?
- Methodological Answer: Use heatmaps for kinetic profiling, stacked NMR spectra for comparative analysis, and 3D scatterplots for multivariate data. Ensure axis labels follow SI units and provide raw data in supplementary materials .
Ethical and Methodological Considerations
Q. How can ethical guidelines be integrated into studies involving this compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
